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molecular formula C14H17NO3 B3437446 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE

Cat. No. B3437446
M. Wt: 247.29 g/mol
InChI Key: DTEHFXVZAAEUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05338745

Procedure details

0.92 g of N-[3-(3,4-dihydroxyphenyl)-propionylpyrrolidine was dissolved in 10 ml of N,N-dimethylformamide and then 1.2 g of dibromomethane and 1.2 g of potassium carbonate anhydride and 100 mg of cupric oxide were added to the solution and the resulting solution was stirred at 130°-140° C. for 4 hours. After cooling, the solution was poured over iced water, extracted with ethyl acetate, washed with water and then dried with sodium sulfate anhydride. The solvent was removed by evaporation under reduced pressure and the residue was purified by chromatography on a silica gel column with a mixed solvent (chloroform:methanol=100:l) and thus 0.59 g of oily N-[3-(1.3-benzodioxol-5-yl)propionyl]pyrrolidine was obtained.
Name
3-(3,4-dihydroxyphenyl)-propionylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium carbonate anhydride
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:11]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:5]=[CH:6][C:7]=1[OH:8].Br[CH2:19]Br.O>CN(C)C=O>[O:8]1[C:7]2[CH:6]=[CH:5][C:4]([CH2:9][CH2:10][C:11]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[O:12])=[CH:3][C:2]=2[O:1][CH2:19]1

Inputs

Step One
Name
3-(3,4-dihydroxyphenyl)-propionylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1O)CCC(=O)N1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
BrCBr
Name
potassium carbonate anhydride
Quantity
1.2 g
Type
reactant
Smiles
Name
cupric oxide
Quantity
100 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 130°-140° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate anhydride
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel column with a mixed solvent (chloroform:methanol=100:l)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CCC(=O)N2CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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